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Compound of Interest

Compound Name: 2-Nitropyridin-4-ol

Cat. No.: B008485

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-
nitropyridine

Introduction

Within the landscape of pharmaceutical and materials science, heterocyclic compounds serve
as foundational scaffolds for designing novel molecules with tailored functions. Among these,
the hydroxynitropyridine family is of particular interest to researchers and drug development
professionals. These compounds are versatile intermediates, leveraging the distinct electronic
properties of the electron-withdrawing nitro group and the electron-donating hydroxyl group to
facilitate a wide range of synthetic transformations.[1][2]

This guide provides a comprehensive technical overview of 4-Hydroxy-2-nitropyridine, a
specific isomer within this important class. While published data for this particular compound is
less abundant than for its isomers, such as 4-hydroxy-3-nitropyridine and 3-hydroxy-2-
nitropyridine, this document will synthesize available information, established chemical
principles, and comparative data to construct a robust and predictive profile. We will delve into
its structural and physicochemical properties, plausible synthetic strategies, predicted
spectroscopic signatures, and its potential applications, providing a crucial resource for
scientists working with this molecular framework.

A critical aspect of hydroxypyridine chemistry is the existence of tautomerism. 4-
Hydroxypyridine exists in equilibrium with its pyridone form, 4-pyridone (or pyridin-4-one). This
equilibrium is influenced by the solvent and the presence of other substituents. For 4-Hydroxy-
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2-nitropyridine, this means it co-exists with its tautomer, 2-Nitro-1H-pyridin-4-one. This behavior
is fundamental to its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of 4-Hydroxy-2-nitropyridine.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and
biological systems. While experimental data for 4-Hydroxy-2-nitropyridine is sparse, we can
define its basic molecular characteristics and predict its properties based on well-documented
isomers.

Molecular Identity:
e Molecular Formula: CsHaN203][3]
e Molecular Weight: 140.10 g/mol [3]

o CAS Number: While a specific CAS number is not widely cited, related isomers have unique
identifiers (e.g., 15128-82-2 for the 3-hydroxy-2-nitro isomer).[4]

Comparative Physicochemical Data of Isomers:

To estimate the properties of 4-Hydroxy-2-nitropyridine, a comparative analysis of its isomers is
invaluable. The position of the functional groups significantly influences intermolecular forces,
crystal packing, and solubility, which in turn dictates properties like melting point.
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4-Hydroxy-2-
4-Hydroxy-3- 3-Hydroxy-2- 2-Hydroxy-4- _ o
Property . . ] . . . nitropyridine
nitropyridine nitropyridine nitropyridine _
(Predicted)
) ) Yellow )
Yellow crystalline  Yellow crystalline ] Yellow crystalline
Appearance Crystalline )
powder[2] powder[4] solid
Powder
Melting Point 285 °C (dec.)[5] 69-71 °C[4] 236 °C[3] 200-240 °C

Expected to be

] ] slightly soluble in
Slightly soluble in

] ] water and
N Soluble in DMSO and Soluble in polar )
Solubility ) soluble in polar
DMSO, Methanol  Methanol organic solvents )
organic solvents
(heated)[4] ]
like DMSO and
DMF.[6]
pKa (Predicted) - 0.31 £0.22[4] - 05-15

Rationale for Predictions: The predicted melting point for 4-Hydroxy-2-nitropyridine is estimated
to be high, likely over 200 °C, similar to the 2,4- and 4,3- isomers. The lower melting point of
the 3,2-isomer is an outlier, potentially due to different crystal packing or intramolecular
hydrogen bonding. The pKa is predicted to be low (highly acidic) due to the strong electron-
withdrawing effect of the nitro group at the ortho position relative to the nitrogen, which
stabilizes the conjugate base.

Synthesis and Reactivity
Proposed Synthetic Pathway

The synthesis of hydroxynitropyridines typically involves the nitration of a hydroxypyridine
precursor.[7][8] For 4-Hydroxy-2-nitropyridine, a plausible route would be the direct nitration of
4-hydroxypyridine. However, this reaction is known to have regioselectivity challenges, with the
3-position being the kinetically favored site for electrophilic substitution, yielding 4-hydroxy-3-
nitropyridine.[8]
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Achieving substitution at the 2-position would likely require a more nuanced strategy, potentially
involving a blocking group or starting from a pre-functionalized pyridine ring, such as 4-
nitropyridine-N-oxide, followed by chemical manipulation.[9][10] A generalized workflow for a
laboratory-scale synthesis via nitration is presented below.
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Caption: Generalized workflow for the synthesis of hydroxynitropyridines.
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Experimental Protocol: General Nitration of
Hydroxypyridine

This protocol is adapted from a known synthesis of a hydroxynitropyridine isomer and serves
as a representative starting point for experimental design.[7]

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer,
add the starting material, 3-hydroxypyridine (10g), followed by ethyl acetate (80 mL).[7]

o Reagents: Add potassium nitrate (KNOs, 4.2g) and acetic anhydride (21 mL) to the flask.[7]

o Reaction: Heat the mixture to 45°C with stirring. The reaction progress should be monitored
using Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Filter the
solution and neutralize the filtrate with a saturated sodium hydroxide (NaOH) solution.

o Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic
extracts.

 Purification: Decolorize the extract with activated carbon, dry with anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further
purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of potassium nitrate and acetic anhydride is a
milder alternative to the potent mixed acid (HNO3/H2S0Oa4) method, reducing the risk of over-
nitration or degradation of the starting material. Ethyl acetate is chosen as a solvent for its
ability to dissolve the reactants and its ease of removal during the workup phase.

Reactivity Profile

The reactivity of 4-Hydroxy-2-nitropyridine is governed by the interplay of its functional groups
on the pyridine ring.

o Pyridine Ring: Inherently electron-deficient, making it resistant to electrophilic aromatic
substitution and susceptible to nucleophilic attack.
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» Nitro Group (-NO2): A powerful electron-withdrawing group that further deactivates the ring
towards electrophiles, particularly at the positions ortho and para to it. It also activates the
ring for nucleophilic aromatic substitution, making the positions it occupies potential sites for
displacement.

o Hydroxyl Group (-OH): An electron-donating group that activates the ring towards
electrophilic substitution, directing incoming electrophiles to the ortho and para positions
(positions 3 and 5).

This combination makes the molecule a unique substrate. The nitro group can be readily
reduced to an amino group, a common strategy in drug development to introduce a new vector
for molecular elaboration. The hydroxyl group can be alkylated or acylated to modify solubility
and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

Spectroscopy is the cornerstone of molecular characterization.[11] While an experimental
spectrum for 4-Hydroxy-2-nitropyridine is not readily available, we can predict its key features
based on established principles and data from analogous structures.[12][13]

Predicted Spectroscopic Data
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Technique

Predicted Features

Rationale

1H NMR

0 7.0-7.2 ppm (d, 1H): Proton
at C59% 7.8-8.0 ppm (d, 1H):
Proton at C3d 8.5-8.7 ppm (s,
1H): Proton at C6d 11-13 ppm
(br s, 1H): Hydroxyl proton

Protons adjacent to the
electron-donating -OH group
(C3, C5) will be more shielded
(lower ppm) than the proton
adjacent to the electron-
withdrawing -NO2 group (C6).
The hydroxyl proton is typically
broad and downfield. Splitting
patterns (d=doublet, s=singlet)
arise from coupling with

adjacent protons.

13C NMR

0 110-165 ppm: 5 distinct

signals for the ring carbons.

The carbon bearing the -OH
group (C4) and the carbon
bearing the -NO:z group (C2)
will be significantly shifted
downfield. The other carbons
will appear in the typical

aromatic region.

FT-IR (cm™1)

~3400 (broad): O-H
stretch~3100: Aromatic C-H
stretch~1620: C=C/C=N ring
stretch~1550 & ~1350:
Asymmetric & Symmetric N-O

stretch of the nitro group

These frequencies are
characteristic of the functional
groups present in the
molecule. The broadness of
the O-H stretch is indicative of
hydrogen bonding.[12] The two
strong bands for the N-O
stretch are a definitive

signature of a nitro compound.

UV-Vis

A_max ~280-350 nm

The conjugated 11-system of
the pyridine ring, extended by
the nitro and hydroxyl groups,
will result in strong UV
absorption. The exact
maximum will be solvent-
dependent.[12]
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Protocol: Acquiring NMR Spectra

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube. DMSO-ds is often preferred
for hydroxypyridines due to better solubility.

 Instrument Setup: Place the sample in the NMR spectrometer. Acquire a standard proton
(*H) spectrum.

o Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50
ppm).[12] Integrate the peaks to determine the relative number of protons and analyze the
splitting patterns (multiplicity) to deduce proton connectivity.

e 13C NMR: Acquire a proton-decoupled 13C spectrum to observe the chemical shifts of the
carbon atoms.

Applications in Research and Drug Development

4-Hydroxy-2-nitropyridine, like its isomers, is not typically an active pharmaceutical ingredient
(API) itself but rather a crucial building block. Its value lies in its pre-functionalized scaffold,
which allows for efficient and strategic molecular elaboration.[14][15]

 Intermediate for API Synthesis: The dual functionality allows for sequential or orthogonal
chemical modifications. For instance, the nitro group can be reduced to an amine, which can
then be converted into an amide, sulfonamide, or other functional groups common in drug
molecules.[16]

» Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase
inhibitors used in oncology. The hydroxyl and nitro/amino groups provide key hydrogen
bonding points for interaction with the enzyme's active site.[6]

o Agrochemicals and Materials Science: Beyond pharmaceuticals, these compounds are used
in the development of novel agrochemicals and specialized dyes, where the chromophoric
properties of the nitropyridine ring are exploited.[2]

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 4-Hydroxy-2-nitropyridine is not widely available,
the hazard profile can be inferred from its isomers.[17][18]

e Hazards: Compounds in this class are typically classified as irritants.[4]
o Causes skin irritation (H315).[3]
o Causes serious eye irritation (H319).[3]
o May cause respiratory irritation (H335).[3]

e Precautionary Measures:

o Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume
hood. Ensure eyewash stations and safety showers are accessible.[17]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,
and a lab coat.[18]

o Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials.[4]

Conclusion

4-Hydroxy-2-nitropyridine represents a valuable, though less-studied, member of the
hydroxynitropyridine family. Its predicted physicochemical properties—high melting point, acidic
nature, and solubility in polar organic solvents—combined with a versatile reactivity profile,
make it a compelling building block for synthetic chemists. The presence of strategically placed
hydroxyl and nitro groups on an electron-deficient pyridine core offers multiple avenues for
chemical modification, positioning it as a potent intermediate for the synthesis of complex
molecules in drug discovery and materials science. This guide provides a foundational
understanding and a predictive framework to enable researchers to confidently incorporate this
compound into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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